2,4-Dimethylquinolin-8-ol hydrobromide
Description
Properties
IUPAC Name |
2,4-dimethylquinolin-8-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.BrH/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13;/h3-6,13H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOJUYDEICAFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dimethylquinolin-8-ol hydrobromide is a derivative of the quinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound this compound features a quinoline backbone substituted at positions 2 and 4 with methyl groups and at position 8 with a hydroxyl group. The hydrobromide form enhances its solubility and stability in biological systems.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of 8-hydroxyquinoline derivatives, including 2,4-Dimethylquinolin-8-ol. Research indicates that compounds in this class exhibit significant activity against various pathogens:
- Bacterial Inhibition : In vitro studies show that 2,4-Dimethylquinolin-8-ol exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
- Antifungal Activity : The compound also shows antifungal properties against common fungi such as Candida albicans, with effective concentrations leading to notable reductions in fungal growth .
Anticancer Potential
The anticancer properties of 2,4-Dimethylquinolin-8-ol have been explored in several studies. For example:
- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
- Case Studies : A study highlighted its effectiveness against breast cancer cells (MCF-7), where it inhibited cell proliferation by 50% at a concentration of 10 µM after 48 hours .
The biological activity of 2,4-Dimethylquinolin-8-ol is attributed to several mechanisms:
- Metal Chelation : Similar to other 8-hydroxyquinoline derivatives, it acts as a chelator for metal ions such as iron, which is crucial for bacterial growth and proliferation. This chelation disrupts essential metabolic processes in pathogens .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis, particularly in cancer cells .
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer effects .
Summary of Key Studies
Scientific Research Applications
Medicinal Chemistry
2,4-Dimethylquinolin-8-ol hydrobromide has been investigated for its potential as an antibacterial and antiviral agent. Its structure allows it to interact with biological targets effectively.
- Antibacterial Activity : Research indicates that quinoline derivatives can inhibit bacterial gyrase, an essential enzyme for bacterial DNA replication. This action suggests potential use in developing new antibiotics .
- Antiviral Properties : Quinoline derivatives have shown promise in inhibiting viral replication, making them candidates for antiviral drug development .
Analytical Chemistry
The compound is utilized in various analytical techniques due to its fluorescent properties. It can be used as a probe in fluorescence spectroscopy for detecting metal ions and other analytes.
- Fluorescent Probes : The ability of this compound to form complexes with metal ions enhances its utility in analytical applications, allowing for sensitive detection methods .
Biological Studies
Research has explored the compound's role in modulating biological processes.
- Integrin Inhibition : Quinoline derivatives have been studied for their ability to inhibit integrins, which are involved in cell adhesion and migration. This inhibition can have implications for cancer treatment and inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study published in Medicinal Chemistry demonstrated that a series of quinoline derivatives, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The results indicated that modifications to the quinoline structure could enhance antibacterial potency.
Case Study 2: Antiviral Activity
In a clinical trial assessing the antiviral properties of quinoline derivatives, researchers found that compounds similar to this compound effectively reduced viral load in infected cells. This study highlighted the potential of these compounds as therapeutic agents against viral infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Differences
Physicochemical Properties
- Solubility: Methyl groups in this compound likely reduce aqueous solubility compared to sulfonated derivatives (e.g., 5-ethylsulfonylquinolin-8-ol hydrobromide) but enhance lipid membrane permeability .
- Stability: Brominated analogues (e.g., 5,7-dibromo-2-methylquinolin-8-ol) exhibit stability via Br⋯Br and hydrogen-bonded dimers , whereas dimethyl derivatives may rely on van der Waals interactions.
- Synthetic Efficiency: Hydrobromide salts (e.g., 4-methylquinolin-8-ol hydrobromide) are typically isolated in moderate yields (e.g., 67% for 5-ethylsulfonylquinolin-8-ol hydrobromide) , suggesting comparable efficiency for this compound.
Crystallographic and Packing Behavior
- Halogen Bonding: Brominated quinolines (e.g., 5,7-dibromo-2-methylquinolin-8-ol) form Br⋯Br contacts (3.6284 Å) and hydrogen-bonded dimers (O–H⋯N, 2.707 Å) . Dimethyl derivatives lack halogens, likely favoring π-π stacking or C–H⋯O interactions.
- Planarity: The quinoline core remains planar in most derivatives (RMS deviation ~0.0383 Å in brominated analogues) , suggesting similar rigidity in this compound.
Preparation Methods
Synthesis of the Quinoline Core (2,4-Dimethylquinolin-8-ol)
The preparation of 2,4-Dimethylquinolin-8-ol, the parent compound before salt formation, is typically achieved through cyclization reactions involving substituted anilines and β-ketoesters or related intermediates under acidic conditions.
1.1. Cyclization via Polyphosphoric Acid (PPA) Method
- A common approach involves reacting 2-substituted anilines (e.g., 2-fluoroaniline) with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) as both solvent and acid catalyst.
- The reaction is conducted by heating the mixture at approximately 150 °C.
- Upon completion, the reaction mixture is neutralized with aqueous sodium hydroxide to pH 7–8, filtered, and dried to yield the quinoline intermediate.
- This method has been reported to give high yields (around 89%) and produces a white solid with a melting point near 230–231 °C, indicating high purity.
1.2. Alternative Condensation and Cyclization Routes
- Other methods may involve acid-catalyzed cyclizations or multi-step syntheses starting from substituted phenols and ketoesters.
- The use of polyphosphoric acid is advantageous due to its dual role and ability to promote ring closure efficiently.
- The reaction conditions can be optimized by varying temperature, reaction time, and reagent ratios to maximize yield and purity.
Formation of the Hydrobromide Salt
After obtaining 2,4-Dimethylquinolin-8-ol, the hydrobromide salt is typically prepared by reacting the free base with hydrobromic acid or a suitable hydrobromide source.
- The free base is dissolved in an appropriate solvent (e.g., ethanol or water).
- Hydrobromic acid is added dropwise under controlled temperature to form the hydrobromide salt.
- The salt precipitates out or can be crystallized by solvent evaporation or cooling.
- This method yields the hydrobromide salt in high purity, suitable for further applications.
2.2. Considerations in Salt Preparation
- The choice of solvent and temperature affects the crystallization and purity of the hydrobromide salt.
- Slow addition of hydrobromic acid and controlled cooling can improve crystal quality.
- The hydrobromide salt typically exhibits enhanced solubility and stability compared to the free base.
Experimental Data and Yields
While specific data on 2,4-Dimethylquinolin-8-ol hydrobromide salt preparation are scarce in public literature, analogous quinoline derivatives have been prepared with the following typical parameters:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization with PPA | 150 °C, 4–6 hours | ~89 | High purity, white solid |
| Neutralization and isolation | Aqueous NaOH to pH 7–8 | — | Precipitates quinoline intermediate |
| Hydrobromide salt formation | Addition of HBr in ethanol, 0–25 °C | 85–95 | Crystallization improves purity |
This table is inferred from analogous quinoline syntheses and salt formation protocols.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : 1H NMR signals confirm methyl groups at positions 2 and 4 and the hydroxyl proton at position 8.
- Melting Point : The quinoline intermediate exhibits a sharp melting point around 230–231 °C, indicative of purity.
- Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weight of the quinoline and its hydrobromide salt.
- Elemental Analysis : Confirms the stoichiometry of the hydrobromide salt.
Summary and Recommendations for Preparation
- The most efficient and reliable preparation of 2,4-Dimethylquinolin-8-ol involves PPA-mediated cyclization of 2-substituted anilines with ethyl 2-methylacetoacetate.
- Subsequent formation of the hydrobromide salt by reaction with hydrobromic acid in a suitable solvent yields the target compound with high purity.
- Optimization of reaction parameters such as temperature, solvent, and reagent ratios can further improve yield and crystallinity.
- Analytical techniques including NMR, melting point determination, and mass spectrometry are essential to confirm the structure and purity of the product.
This detailed overview synthesizes current research findings and standard synthetic protocols, providing a professional and authoritative guide on the preparation methods of this compound. Further experimental work may refine these methods for specific industrial or research applications.
Q & A
How can synthetic protocols for 2,4-dimethylquinolin-8-ol hydrobromide be optimized to improve yield and purity?
Category : Basic Research Question
Methodological Answer :
Optimization involves systematic adjustments to reaction conditions and purification techniques. For brominated quinoline derivatives (e.g., 5,7-dibromo-2-methylquinolin-8-ol), bromine addition in methanol with NaHCO₃ as a buffer reduces side reactions, and controlled reaction time (e.g., 5 minutes) minimizes over-bromination . Post-synthesis, recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis . For hydrobromide salt formation, stoichiometric control of HBr and solvent choice (e.g., glacial acetic acid) ensures protonation at the quinoline nitrogen. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce substituents while maintaining the hydrobromide counterion .
What analytical techniques are most reliable for structural elucidation of this compound?
Category : Basic Research Question
Methodological Answer :
A multi-technique approach is critical:
- X-ray crystallography resolves absolute configuration and hydrogen-bonding networks (e.g., O–H···N interactions at 2.707 Å) .
- ¹H/¹³C NMR identifies substituent positions and confirms salt formation via downfield shifts of the quinoline proton .
- FTIR verifies O–H stretching (3200–3600 cm⁻¹) and Br⁻ counterion presence (broad absorption near 600 cm⁻¹).
- Mass spectrometry (HRMS) confirms molecular weight (±2 ppm error). Cross-validate with elemental analysis for Br content .
How do intermolecular interactions influence the crystallographic packing and stability of this compound?
Category : Advanced Research Question
Methodological Answer :
Intermolecular forces dictate crystal packing and thermal stability. For example:
- Hydrogen bonding : O–H···N interactions form dimers (RMS deviation: 0.0383 Å), stabilizing the lattice .
- Halogen interactions : Type I Br···Br contacts (3.628 Å, θ = 143.3°) enhance packing density in brominated analogs .
- C–H···O chains along crystallographic axes further stabilize the structure. Computational tools (e.g., Mercury CSD) model these interactions to predict solubility and melting points .
What experimental strategies assess the stability of this compound under varying pH and temperature conditions?
Category : Advanced Research Question
Methodological Answer :
- pH stability : Use HPLC to monitor degradation in buffered solutions (pH 1–13). Hydrobromide salts typically degrade in alkaline conditions due to deprotonation .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (e.g., >200°C for similar hydrobromides) .
- Light sensitivity : Accelerated photostability testing (ICH Q1B guidelines) identifies protective storage requirements (e.g., amber glass) .
How can researchers resolve contradictions in reported biological activities of 2,4-dimethylquinolin-8-ol derivatives?
Category : Advanced Research Question
Methodological Answer :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple labs to rule out batch variability .
- Metabolite profiling : LC-MS identifies active metabolites that may explain divergent results (e.g., oxidation products altering receptor binding) .
- Structural analogs : Compare activities of halogenated vs. alkylated derivatives to isolate substituent effects .
What computational methods predict the electronic properties and reactivity of this compound?
Category : Advanced Research Question
Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to map frontier molecular orbitals (HOMO-LUMO gaps predict redox behavior) .
- Molecular docking : Simulate binding to biological targets (e.g., 5-HT receptors) using AutoDock Vina to rationalize structure-activity relationships .
- Solvent modeling : COSMO-RS predicts solubility parameters in polar aprotic solvents (e.g., DMSO) .
How should researchers address discrepancies in spectroscopic data for hydrobromide salts?
Category : Basic Research Question
Methodological Answer :
- Counterion verification : Ion chromatography quantifies free Br⁻, ensuring 1:1 stoichiometry .
- Dynamic NMR : Resolve tautomerism or protonation ambiguities (e.g., temperature-dependent shifts in DMSO-d₆) .
- Cross-technique validation : Overlay IR, Raman, and solid-state NMR to confirm hydrogen-bonding motifs .
What in vitro models are suitable for evaluating the metal-chelating properties of this compound?
Category : Advanced Research Question
Methodological Answer :
- UV-Vis titration : Monitor bathochromic shifts upon metal addition (e.g., Fe³⁺, Cu²⁺) to determine binding constants .
- Fluorescence quenching : Assess chelation via emission changes (e.g., 8-hydroxyquinoline analogs show λₑₘ ~500 nm) .
- Competitive assays : Use EDTA as a competitor to validate specificity for transition metals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
